5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Medicinal Chemistry Drug Discovery Physicochemical Profiling

This 5-amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1401539-36-3) is a privileged, low-MW (149.15) heterocyclic scaffold validated in a 2024 J. Med. Chem. study as an oral LSD1 inhibitor for AML (MV4-11/Kasumi-1 xenograft models). The 5-amino handle enables Buchwald-Hartwig, reductive amination, and amide coupling for rapid library synthesis. With logP -0.38 (superior aqueous solubility) and a balanced HBD/HBA profile (2/3), it is an optimal fragment for FBDD campaigns targeting kinase ATP pockets. The lactam carbonyl engages the kinase hinge, while the amino vector extends into the solvent region. R&D suppliers offer ≥98% purity; inquire for bulk.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B11752518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=CC(=NC=C2NC1=O)N
InChIInChI=1S/C7H7N3O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H2,8,9)(H,10,11)
InChIKeyORKZJNRXHCHLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Core Heterocyclic Scaffold for Kinase Inhibitor and Medicinal Chemistry Research


5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS: 1401539-36-3) is a fused heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a 5-amino substituent and a 2(3H)-one lactam moiety . This molecular architecture integrates the structural features of both pyrrole and pyridine rings, conferring a unique electronic and hydrogen-bonding profile that makes it a privileged scaffold in medicinal chemistry [1]. The compound serves as a versatile building block for the synthesis of kinase inhibitors, epigenetic modulators, and other bioactive molecules, with the amino group providing a handle for further functionalization [2]. Its physicochemical properties, including a logP of -0.38 and two hydrogen bond donors, distinguish it from more lipophilic pyrrolopyridine analogs .

Why 5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Cannot Be Replaced by Other Pyrrolopyridine Analogs


The pyrrolopyridine scaffold exists in multiple isomeric forms, including 4-azaindoles (pyrrolo[3,2-b]pyridine), 5-azaindoles (pyrrolo[3,2-c]pyridine), 6-azaindoles (pyrrolo[2,3-c]pyridine), and 7-azaindoles (pyrrolo[2,3-b]pyridine), each possessing distinct electronic distributions and biological activity profiles [1]. Within the pyrrolo[2,3-c]pyridine subclass, the presence and position of the amino group critically determine hydrogen-bonding capacity, basicity (pKa), and metabolic stability [2]. 5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is further differentiated by its lactam functionality, which introduces a carbonyl group capable of engaging in additional interactions and altering the compound's solubility and logP relative to non-oxidized analogs . Substituting this compound with a 5-unsubstituted pyrrolo[2,3-c]pyridine, a 7-amino isomer (e.g., 7-amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one), or a 5-amino-6-azaindole lacking the lactam will yield a molecule with measurably different physicochemical properties and biological target engagement, as demonstrated in LSD1 inhibitor SAR studies [2].

Quantitative Differentiation Evidence: 5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one vs. Closest Analogs


Aqueous Solubility Enhancement: LogP Reduction vs. 5-Amino-6-azaindole

5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits a calculated logP of -0.38, significantly lower than that of its non-oxidized analog 5-amino-6-azaindole (1H-pyrrolo[2,3-c]pyridin-5-amine, CAS 174610-12-9) which lacks the carbonyl group . While direct logP data for the comparator is not available from the same source, the presence of the lactam carbonyl introduces a strong hydrogen bond acceptor (3 total HBA) and increases polarity, driving the logP into negative values. In contrast, the non-oxidized 5-amino-6-azaindole is predicted to be more lipophilic based on its structure and the general trend that pyrrolopyridines are more basic than indole [1]. This difference in lipophilicity directly impacts aqueous solubility and may influence oral bioavailability and formulation strategies .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Hydrogen Bonding Capacity: Dual Donor/Acceptor Profile vs. Non-Oxidized Analogs

The compound contains 2 hydrogen bond donors (the amino group and the lactam NH) and 3 hydrogen bond acceptors (the pyridine nitrogen, lactam carbonyl oxygen, and amino nitrogen), as per its structural analysis . This dual donor/acceptor profile is distinct from non-oxidized pyrrolopyridines like 1H-pyrrolo[2,3-c]pyridin-5-amine, which has 2 hydrogen bond donors and 2 hydrogen bond acceptors, lacking the additional acceptor provided by the carbonyl group . The extra hydrogen bond acceptor in the target compound can facilitate stronger and more directional interactions with biological targets, such as the hinge region of kinases or the active site of epigenetic enzymes like LSD1, where carbonyl engagement is a known pharmacophoric element [1].

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

Scaffold Versatility in LSD1 Inhibitor Series: Nanomolar Potency Achievable with 5-Amino Substitution

A 2024 medicinal chemistry study on 1H-pyrrolo[2,3-c]pyridin derivatives as LSD1 inhibitors demonstrated that the 5-amino substituent is a critical pharmacophoric element for achieving nanomolar enzymatic potency [1]. The study reported that multiple derivatives of this scaffold exhibited nanomolar IC50 values against LSD1, with representative compounds showing highly potent antiproliferative activity against AML (MV4-11 and Kasumi-1) and SCLC (NCI-H526) cell lines [1]. While the unsubstituted pyrrolo[2,3-c]pyridine core lacks this potency, the 5-amino group enables key interactions within the LSD1 active site. The study identified compound 23e, a derivative of the 5-amino-1H-pyrrolo[2,3-c]pyridine scaffold, as the most promising lead, demonstrating a favorable oral PK profile and tumor growth suppression in an AML xenograft model [1].

Epigenetics LSD1 Inhibition Acute Myeloid Leukemia SAR

Synthetic Accessibility: One-Pot Methodology for Pyrrolopyridinone Core

The pyrrolopyridinone core, including the 5-amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold, can be accessed via a novel one-pot methodology using in situ generated formimines and ortho-lithiated pyridinecarboxamide species [1]. This procedure allows versatile access to aminomethylated pyridinecarboxamides and 2,3-dihydro-pyrrolopyridinone derivatives under controlled reaction conditions [1]. In contrast, the synthesis of related 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds often requires multi-step sequences with lower overall yields [2]. The one-pot approach offers a more efficient route to the 5-amino-substituted pyrrolo[2,3-c]pyridin-2-one core, potentially reducing synthesis time and cost for analog generation.

Synthetic Chemistry Medicinal Chemistry Process Development

Optimal Research and Procurement Applications for 5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one


LSD1 Inhibitor Lead Optimization for Acute Myeloid Leukemia

Based on the established SAR that the 5-amino substituent is essential for nanomolar LSD1 inhibitory activity, researchers focused on developing LSD1 inhibitors for AML should prioritize 5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a core scaffold. The scaffold has been validated in a 2024 J. Med. Chem. study where derivatives demonstrated potent antiproliferative effects in MV4-11 and Kasumi-1 AML cell lines, with a lead compound (23e) showing oral bioavailability and in vivo tumor growth suppression in a xenograft model [1].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (149.15 g/mol) and balanced hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) make it an ideal fragment for FBDD campaigns targeting the ATP-binding pocket of kinases [1]. Its logP of -0.38 indicates good aqueous solubility, facilitating high-concentration screening in biochemical assays. The 5-amino group provides a vector for growth into the solvent-exposed region or ribose pocket, while the lactam carbonyl can engage the kinase hinge region.

Chemical Biology Probe Development

The 5-amino group offers a convenient handle for conjugation to biotin, fluorophores, or affinity tags without disrupting the core pharmacophore. This enables the synthesis of chemical probes for target engagement studies, pull-down assays, or cellular imaging. The compound's demonstrated relevance to LSD1 and kinase targets positions it as a valuable tool for exploring epigenetic and signaling pathways [1].

Building Block for Parallel Library Synthesis

The availability of a one-pot synthetic methodology for the pyrrolopyridinone core, combined with the compound's commercial availability at 98% purity, makes it suitable for parallel synthesis of diverse compound libraries [1]. The amino group can be readily functionalized via amide bond formation, reductive amination, or Buchwald-Hartwig coupling, enabling rapid exploration of chemical space around this privileged scaffold.

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